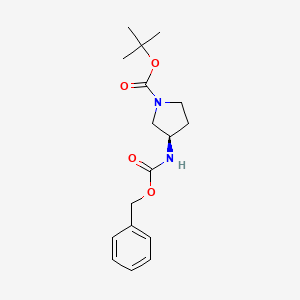

(R)-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

®-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.

Introduction of the benzyloxycarbonyl group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The Cbz group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.

tert-Butyl ester formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

(R)-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate is synthesized through various methods involving protection and deprotection strategies. The general synthesis involves the protection of the amine group using benzyloxycarbonyl (Cbz) and subsequent reactions to form the desired pyrrolidine derivative.

Chemical Properties:

- Molecular Formula: C₁₃H₁₉N₃O₃

- Molecular Weight: 251.30 g/mol

- CAS Number: 147081-49-0

Enzyme Inhibition

One of the primary applications of this compound is as an inhibitor of arginase, an enzyme involved in the urea cycle. Arginase inhibitors have therapeutic potential in treating conditions such as cancer and cardiovascular diseases by modulating nitric oxide production.

Case Study:

In a study published by MDPI, compounds similar to (R)-tert-butyl 3-(benzyloxycarbonyl-amino)pyrrolidine were shown to exhibit significant inhibition of human arginase (hARG) with IC₅₀ values ranging from 223 nM to 509 nM, indicating their potential use in therapeutic applications targeting arginase activity .

Cancer Therapy

The modulation of arginase activity has been linked to enhanced immune responses against tumors. By inhibiting arginase, this compound may improve the efficacy of immunotherapies.

Data Table: Inhibition Potency Against hARG

Neurological Disorders

Research indicates that compounds derived from pyrrolidine structures can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:

A recent investigation into pyrrolidine derivatives suggested that they could inhibit neuroinflammation pathways, thus providing a protective effect against neuronal damage .

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or biological pathway being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.

N-Boc-pyrrolidine: A similar compound with a different protecting group (Boc instead of Cbz).

Pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group at the 2-position instead of the 1-position.

Uniqueness

®-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and protecting groups, which can influence its reactivity and biological activity. The presence of the Cbz group provides stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

(R)-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate, identified by its CAS number 325775-36-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various therapeutic areas, particularly focusing on anticancer and neuroprotective activities.

The molecular formula of this compound is C17H24N2O4, with a molecular weight of 320.38 g/mol. It is characterized by the presence of a pyrrolidine ring and a benzyloxycarbonyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 325775-36-8 |

| Molecular Formula | C17H24N2O4 |

| Molecular Weight | 320.38 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolidine framework and subsequent modifications to introduce the benzyloxycarbonyl group. Recent advancements in synthetic methodologies have improved yields and selectivity for this compound, making it more accessible for research purposes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various piperidine and pyrrolidine derivatives, including this compound. In vitro assays demonstrate that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines:

- Cytotoxicity : The compound showed promising results in inducing apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

- Mechanism of Action : The mechanism is believed to involve disruption of cellular signaling pathways associated with cancer cell proliferation and survival. The structural features of the compound enhance its binding affinity to target proteins involved in these pathways .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects:

- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . This suggests potential applications in treating cognitive disorders.

- Antioxidant Properties : The compound's antioxidant activity may contribute to its neuroprotective effects by mitigating oxidative stress, a key factor in neurodegeneration .

Case Studies

Several case studies exemplify the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, reporting IC50 values that indicate significant activity against resistant cancer phenotypes.

- Neuroprotection in Animal Models : Preclinical trials using animal models of Alzheimer's disease showed that administration of similar pyrrolidine derivatives improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration .

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSYDQGCKDPQPL-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201131703 | |

| Record name | 1,1-Dimethylethyl (3R)-3-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655785-25-4 | |

| Record name | 1,1-Dimethylethyl (3R)-3-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655785-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3R)-3-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.